帕西尼嗪
描述
帕西尼嗪是一种由异烟肼和4-氨基水杨酸组成的药物化合物。它主要用于治疗结核病。异烟肼是一种杀菌剂,对分枝杆菌属的生物体有效,特别是结核分枝杆菌、牛分枝杆菌和堪萨斯分枝杆菌。 4-氨基水杨酸是一种抗结核药物,其作用机制是抑制叶酸合成和细胞壁成分分枝杆菌素的合成,从而减少结核分枝杆菌对铁的吸收 .
科学研究应用
作用机制
帕西尼嗪的作用机制是靶向细菌酶InhA,该酶对于细菌细胞壁中分枝酸的合成至关重要。异烟肼是帕西尼嗪的成分,是一种前药,必须由细菌过氧化氢酶激活。一旦被激活,它就会通过与NAD辅因子形成共价加合物来抑制InhA。4-氨基水杨酸抑制叶酸合成和分枝杆菌素的合成,减少结核分枝杆菌对铁的吸收。 这种双重机制会破坏细胞壁合成和铁代谢,导致细菌细胞死亡 .
生化分析
Biochemical Properties
Pasiniazid operates on a biochemical level by targeting the bacterial enzyme InhA . The primary role of InhA is to facilitate the production of mycolic acids, essential components of the mycobacterial cell wall . By inhibiting InhA, Pasiniazid effectively halts the synthesis of mycolic acids, thereby compromising the cell wall structure and leading to bacterial cell death .
Cellular Effects
Pasiniazid disrupts the cell wall synthesis in Mycobacterium tuberculosis, leading to the death of the bacteria . This mechanism of action is particularly significant because it attacks the bacteria at a very fundamental level, making it difficult for the bacteria to survive or develop resistance quickly .
Molecular Mechanism
Pasiniazid inhibits InhA, the enoyl reductase from Mycobacterium tuberculosis, by forming a covalent adduct with the NAD cofactor . This mechanism of action is particularly significant because it attacks the bacteria at a very fundamental level, making it difficult for the bacteria to survive or develop resistance quickly .
Temporal Effects in Laboratory Settings
It is known that Pasiniazid is typically administered orally in the form of tablets . The onset time of Pasiniazid can vary, but generally, patients may start to see improvements in symptoms within a few weeks of starting treatment .
Dosage Effects in Animal Models
It is known that Pasiniazid is typically administered orally in the form of tablets . The specific dosage and duration of treatment depend on several factors, including the patient’s weight, the severity of the disease, and whether Pasiniazid is being used as a part of combination therapy .
Transport and Distribution
It is known that Pasiniazid is typically administered orally in the form of tablets .
Subcellular Localization
It is known that Pasiniazid operates on a biochemical level by targeting the bacterial enzyme InhA . The primary role of InhA is to facilitate the production of mycolic acids, essential components of the mycobacterial cell wall .
准备方法
帕西尼嗪通过将等摩尔量的异烟肼和4-氨基水杨酸溶解在热酒精中,然后共结晶来合成。 该方法确保形成一种稳定的化合物,结合了两种成分的治疗效果 . 工业生产方法涉及对反应条件的仔细控制,以确保最终产品的纯度和功效。
化学反应分析
帕西尼嗪会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成不同的氧化产物。
还原: 还原反应可以改变化合物中的官能团,从而改变其化学性质。
取代: 帕西尼嗪可以进行取代反应,其中一个官能团被另一个官能团取代,可能导致具有不同治疗特性的新衍生物。
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)和各种催化剂,以促进取代反应。 形成的主要产物取决于所使用的特定反应条件和试剂 .
相似化合物的比较
帕西尼嗪由于其结合了异烟肼和4-氨基水杨酸而独一无二,这在治疗结核病方面提供了协同作用。类似的化合物包括:
异烟肼: 一种单独使用或与其他药物联合使用以治疗结核病的杀菌剂。
4-氨基水杨酸: 一种抑制叶酸合成和分枝杆菌素合成的抗结核药物。
利福平: 另一种抑制细菌RNA合成的抗结核药物。
乙胺丁醇: 一种抑制细菌细胞壁合成的药物。
生物活性
Pasiniazid is a novel compound derived from the combination of isoniazid (INH) and para-aminosalicylic acid (PAS). Its development aims to enhance the treatment of multidrug-resistant tuberculosis (MDR-TB) by addressing the limitations associated with traditional therapies. This article reviews the biological activity of pasiniazid, focusing on its efficacy against Mycobacterium tuberculosis, resistance patterns, and potential therapeutic applications.
Pasiniazid is structured to delay the acetylation of isoniazid, which enhances its bactericidal effect. This modification allows pasiniazid to maintain activity against certain strains of M. tuberculosis that have developed resistance to INH and PAS. The compound's mechanism involves binding to the N site in the INH molecular structure, which is crucial for its activity against tuberculosis bacteria.
In Vitro Studies
Recent studies have demonstrated that pasiniazid retains significant efficacy against INH-resistant strains of M. tuberculosis. A study involving 109 INH-resistant isolates revealed that 19.3% exhibited resistance to pasiniazid, while 11.9% showed resistance to PAS . Notably, among isolates resistant to PAS, a majority remained susceptible to pasiniazid, indicating its potential as a therapeutic alternative.
Table 1: Resistance Patterns of Pasiniazid
Resistance Type | Number of Isolates | Resistant (%) | Susceptible (%) |
---|---|---|---|
INH-R / PAS-S | 87 | 26.4 | 73.6 |
INH-S / PAS-R | 3 | 0 | 100 |
INH-R / PAS-R | 50 | 92 | 8 |
INH-S / PAS-S | 54 | 1.9 | 98.1 |
MDR-TB | 52 | 46.2 | 53.8 |
This table summarizes the susceptibility rates of pasiniazid against various resistance profiles in clinical isolates.
Clinical Applications and Case Studies
Pasiniazid has been incorporated into treatment regimens for patients with MDR-TB, particularly those with low resistance to INH. A multicenter prospective study in eastern China evaluated the efficacy and safety of a regimen including pasiniazid alongside other agents such as Amikacin and Fluoroquinolones. The results indicated a significant sputum negative conversion rate at various time points during treatment, highlighting its effectiveness .
Table 2: Treatment Outcomes with Pasiniazid
Time Point (Months) | Newly Treated (n=36) | Retreated (n=78) | p-value |
---|---|---|---|
Sputum Negative Conversion Rate at Month 2 (%) | 41.67 | 23.08 | <0.01 |
Sputum Negative Conversion Rate at Month 3 (%) | 91.67 | 69.23 | <0.01 |
Sputum Negative Conversion Rate at Month 6 (%) | 94.44 | 70.51 | <0.01 |
The study demonstrated that newly treated patients had a significantly higher rate of sputum conversion compared to retreated patients, suggesting that pasiniazid may be more effective in treatment-naïve individuals.
Resistance Mechanisms
Despite its efficacy, some strains exhibit resistance to pasiniazid, primarily due to mutations in critical genes such as katG and inhA promoter regions . Understanding these resistance mechanisms is vital for optimizing treatment strategies and improving patient outcomes.
属性
IUPAC Name |
4-amino-2-hydroxybenzoic acid;pyridine-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.C6H7N3O/c8-4-1-2-5(7(10)11)6(9)3-4;7-9-6(10)5-1-3-8-4-2-5/h1-3,9H,8H2,(H,10,11);1-4H,7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPHTRVPGYGVQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)O.C1=CN=CC=C1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174700 | |
Record name | Pasiniazid [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2066-89-9 | |
Record name | Pasiniazid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2066-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pasiniazid [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002066899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pasiniazid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758447 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pasiniazid [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pasiniazid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.531 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PASINIAZID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83J17CN0MN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。